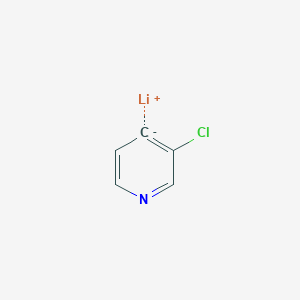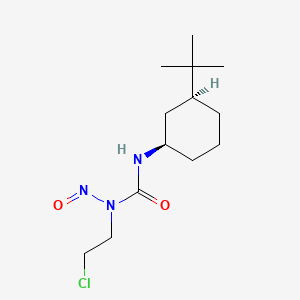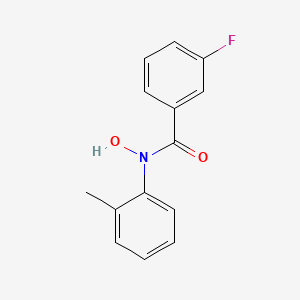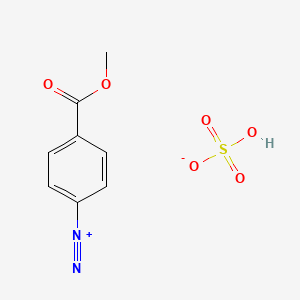![molecular formula C15H27NSi B14438870 Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- CAS No. 78923-65-6](/img/structure/B14438870.png)
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-: is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a silanamine group attached to a phenyl ring substituted with isopropyl groups. This compound is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- typically involves the reaction of silanes with amines under controlled conditions. One common method includes the dehydrocoupling of amines with silanes, which can be catalyzed by transition metals . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanols.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The silanamine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like chlorides or bromides can be used under mild conditions.
Major Products Formed:
Oxidation: Silanols
Reduction: Silanes
Substitution: Substituted silanamines
Aplicaciones Científicas De Investigación
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used as a coupling agent and adhesion promoter in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- involves its ability to act as a Lewis base, donating a pair of electrons to electrophiles. This property allows it to participate in various catalytic processes and form stable complexes with metal ions. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules.
Comparación Con Compuestos Similares
N,N-Bis(1-methylethyl)silanamine: Known for its use as a coupling agent and adhesion promoter.
Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]: Used in gas chromatography and other analytical techniques.
Uniqueness: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- stands out due to its specific structural features, such as the presence of isopropyl groups on the phenyl ring, which enhance its stability and reactivity in various applications.
Propiedades
Número CAS |
78923-65-6 |
|---|---|
Fórmula molecular |
C15H27NSi |
Peso molecular |
249.47 g/mol |
Nombre IUPAC |
2,6-di(propan-2-yl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C15H27NSi/c1-11(2)13-9-8-10-14(12(3)4)15(13)16-17(5,6)7/h8-12,16H,1-7H3 |
Clave InChI |
IATQLXZUDMWFGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)







![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)


![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)
